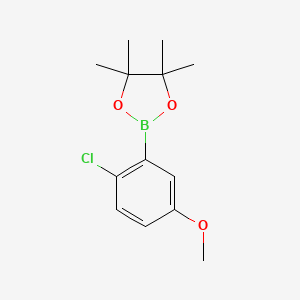![molecular formula C12H11N3O3 B1427776 [3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile CAS No. 1365962-13-5](/img/structure/B1427776.png)
[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds, such as 3,4-dimethoxyphenyl acetonitrile, involves a series of reactions including decarboxylation, aldoxime reaction, and dehydration . The method disclosed in the patent involves performing decarboxylation on 3-(3,4-dimethoxyphenyl)-2’,3’-epoxy-potassium propionate in water to prepare 3,4-dimethoxy phenylacetaldehyde. This is followed by an aldoxime reaction with sodium bicarbonate and hydroxylamine hydrochloride. Finally, a phase-transfer catalyst and alkali are added for direct reflux and water division, and the finished products are obtained through recrystallization in ethanol .Chemical Reactions Analysis
The chemical reactions involving “[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile” are not well-documented in the available literature .Aplicaciones Científicas De Investigación
Antimicrobial and Anti-Proliferative Activities
Antimicrobial Properties : Compounds related to [3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile have shown significant antimicrobial activities. For example, N-Mannich bases of 1,3,4-oxadiazole displayed broad-spectrum antibacterial activities against Gram-positive and Gram-negative bacteria, and the yeast-like pathogenic fungus Candida albicans (Al-Wahaibi et al., 2021).
Anti-Proliferative Activities : These compounds also exhibited potent anti-proliferative activity against various cancer cell lines, including prostate cancer, human colorectal cancer, human hepatocellular carcinoma, human epithelioid carcinoma, and human breast cancer (Al-Wahaibi et al., 2021).
Synthesis and Chemical Properties
- Synthesis Techniques : Research has been conducted on the synthesis of various 1,2,4-oxadiazole derivatives, providing insights into methods for creating these compounds. For instance, the synthesis of 5-substituted 3-[5-(2,5-dimethylphenyl)-1,2-oxazol-3-yl]-1,2,4-oxadiazoles has been explored, showcasing different chemical reactions and conditions (Potkin et al., 2009).
Safety and Hazards
The safety data sheet (SDS) provides information about the potential hazards of a chemical compound and how to handle it safely. The SDS for a similar compound, 3,4-Dimethoxyphenylacetonitrile, indicates that it is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation. The SDS recommends avoiding breathing the dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .
Propiedades
IUPAC Name |
2-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3/c1-16-8-3-4-9(10(7-8)17-2)12-14-11(5-6-13)18-15-12/h3-4,7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKAFIJZMBCGSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CC#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7-Oxa-4-azaspiro[2.5]octan-5-one](/img/structure/B1427703.png)






![[(5-Ethylisoxazol-3-yl)methyl]amine hydrochloride](/img/structure/B1427716.png)